(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone" is a heterocyclic hybrid molecule featuring a pyrido[4,3-d]pyrimidine core fused with a benzo[c]isoxazole moiety. Its structural complexity arises from the combination of nitrogen-rich bicyclic systems (pyrido-pyrimidin) and a substituted benzisoxazole ring. The methanone linker between the two heterocycles likely contributes to conformational rigidity, which may enhance target binding specificity. While synthetic protocols for analogous compounds often involve multi-step condensation reactions (e.g., using malononitrile or cyanoacetate derivatives in 1,4-dioxane with triethylamine as a base ), specific synthetic routes for this compound remain underexplored in the provided literature.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-21(25-9-8-18-16(12-25)11-22-13-23-18)15-6-7-19-17(10-15)20(27-24-19)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATDENUZOYQVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be a multi-step process involving the formation of the pyrido[4,3-d]pyrimidine and benzo[c]isoxazole moieties separately, followed by their conjugation:
Step 1: : Formation of the pyrido[4,3-d]pyrimidine core, typically involving cyclization reactions starting from appropriately substituted pyridine derivatives under acidic conditions.
Step 2: : Formation of the benzo[c]isoxazole ring, often achieved via nitrile oxide cycloaddition (1,3-dipolar cycloaddition) involving suitable benzene derivatives.
Step 3: : Coupling of the two fragments, facilitated by catalytic conditions that favor C-N bond formation, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound would focus on optimizing yield and purity, which involves:
Scaling up the laboratory synthesis techniques while ensuring consistent reaction conditions.
Employing continuous flow reactors to improve reaction efficiency and control.
Utilizing advanced purification methods such as chromatography and recrystallization to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, potentially affecting the benzo[c]isoxazole moiety.
Reduction: : Reduction reactions might target specific functional groups within the compound, altering its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings, introducing new functionalities.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3
Reducing agents: : LiAlH4, NaBH4
Substitution reagents: : Halogens, nucleophiles like NH3, RNH2
Major Products Formed
The products vary based on the specific reaction conditions but can include:
Oxidized derivatives with altered redox properties.
Reduced forms with potentially different biological activity.
Substituted compounds with new functional groups enhancing their applicability.
Scientific Research Applications
This compound's structure lends itself to various applications across different fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studies on its biological activity suggest potential as an enzyme inhibitor or a signaling molecule.
Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Employed in the development of advanced materials with specific electronic and structural properties.
Mechanism of Action
The compound’s mechanism of action often involves interactions with specific molecular targets, such as:
Enzyme binding: : Inhibition of enzymatic activity by fitting into the active site and blocking substrate access.
Pathway modulation: : Interfering with biological pathways, affecting cellular processes like signaling and metabolism. These interactions can lead to various biological effects, depending on the precise molecular context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Their Properties
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally related derivatives:
Key Observations:
- Bioactivity: Unlike quaternary ammonium compounds (e.g., BAC-C12), which exhibit surfactant-driven antimicrobial activity via membrane disruption , the target compound’s fused heterocycles suggest a mechanism involving enzymatic inhibition (e.g., kinases or oxidoreductases).
- Synthetic Complexity: Compared to simpler pyrazole-thiophene hybrids synthesized via one-pot cyclization , the target compound’s pyrido-pyrimidine system likely requires advanced regioselective strategies.
Methodological Considerations in Compound Similarity Assessment
Metrics for Structural Comparison
As highlighted in computational chemistry studies, compound similarity evaluation depends critically on the chosen methodology :
- Tanimoto Coefficient: Focuses on shared molecular fingerprints (e.g., MACCS keys). For the target compound, this metric may prioritize heterocyclic rings over substituent variations.
- Shape-Based Similarity: Emphasizes 3D conformation; the methanone linker’s rigidity could yield high scores with conformationally constrained analogs.
- Pharmacophore Alignment: Identifies shared functional motifs (e.g., hydrogen bond acceptors in pyrido-pyrimidine vs. pyrazole systems).
Contradictions in Similarity Outcomes: For example, a Tanimoto analysis might classify the target compound as dissimilar to BAC-C12 due to structural divergence, while pharmacophore alignment could highlight shared hydrophobic domains . Such discrepancies underscore the need for multi-method validation in virtual screening workflows.
Biological Activity
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule with potential biological activity, particularly in the field of medicinal chemistry. Its structural components suggest it may interact with various biological targets, including receptors involved in cancer pathways. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound features a dihydropyrido[4,3-d]pyrimidine core fused with a benzo[c]isoxazole , which is known for its pharmacological relevance. The presence of these heterocycles often correlates with diverse biological activities, including antitumor and anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds with similar structures to This compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that pyrido[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines such as NCI-H1975 and A549. Compounds within this class have demonstrated IC50 values often below 50 μM, indicating cytotoxicity against these cells .
- A study focusing on thienopyrimidine derivatives found that similar structural motifs led to inhibition rates ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer cells .
The proposed mechanism for the biological activity of compounds like This compound involves:
- Inhibition of Tyrosine Kinases : Many pyrido[4,3-d]pyrimidine derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways.
- Aryl Hydrocarbon Receptor Modulation : Some studies suggest that related compounds may modulate AhR pathways, influencing cellular responses to environmental toxins and potentially affecting cancer progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to This compound :
Q & A
Q. What are the standard protocols for synthesizing (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. For example, pyrido-pyrimidine cores are constructed via cyclization of aminopyridine derivatives with carbonyl-containing reagents under acidic or basic conditions . The benzoisoxazole moiety is synthesized separately using hydroxylamine-mediated cyclization of substituted benzophenones . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratios of intermediates) and catalytic additives (e.g., p-toluenesulfonic acid for dehydration). Solvent selection (e.g., ethanol or dioxane) and temperature gradients (80–120°C) are critical for minimizing side products .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals at δ 7.52–8.15 ppm (aromatic protons) and δ 2.40–3.84 ppm (alkyl/ether groups) . Mass spectrometry (MS) should show molecular ion peaks consistent with the formula C₂₄H₁₈N₄O₂ (e.g., m/z 394.4 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
Methodological Answer: Unexpected splitting may arise from dynamic rotational isomerism or paramagnetic impurities. To address this:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify temperature-dependent conformational changes .
- Deuterium Exchange : Use D₂O to confirm exchangeable protons (e.g., NH groups) that may cause signal broadening .
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What experimental designs are suitable for studying this compound’s bioactivity while controlling for confounding variables?
Methodological Answer: Adopt a split-split-plot design with randomized blocks to account for biological variability :
- Main Plots : Dose concentrations (e.g., 1–100 µM).
- Subplots : Cell lines or enzyme targets (e.g., kinase inhibition vs. cytotoxicity).
- Sub-subplots : Temporal replicates (e.g., 24/48/72-hour exposure).
Include negative controls (DMSO vehicle) and positive controls (e.g., staurosporine for apoptosis). Use ANOVA with Tukey’s post hoc test for significance (p < 0.05) .
Q. How can environmental degradation pathways of this compound be modeled to assess ecological risks?
Methodological Answer: Follow the INCHEMBIOL framework :
Abiotic Studies : Hydrolysis/photolysis under UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) to identify degradation products.
Biotic Studies : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated or demethylated derivatives).
QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~3.2) and molecular weight (394.4 g/mol) .
Q. What strategies are recommended for elucidating the mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive luminescent assays .
- Docking Studies : Perform molecular docking with Autodock Vina to identify binding interactions (e.g., hydrogen bonds with pyrimidine N1) .
- Mutagenesis : Validate key residues (e.g., Lys33 in ATP-binding pocket) via site-directed mutagenesis and IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
